Cas no 36923-17-8 (7-Amino-3-cephem-4-carboxylic Acid)
7-Amino-3-cephem-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 7-ANCA
- 7-Amino-3-nor-3-cephem-4-carboxylic acid
- 7-Amino-3-norcephalosporanic acid
- 7-Amino-3-cephem-4-carboxylic Acid
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-8-oxo-, (6R,7R)-
- RJFPBECTFIUTHB-INEUFUBQSA-N
- BCP10737
- FCH3989615
- 7beta-amino-3-cephem-4-carboxylic acid
- 7beta-Amino-ceph-3-em-4-carboxylic acid
- ST24034952
- 923A178
- (6r,7r)-7-amino-8-oxo-
- AS-12320
- MFCD08063340
- AKOS016005587
- 7-Amino-3-cephem-4-carboxylicacid
- SCHEMBL9516059
- CS-0157770
- 36923-17-8
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-8-oxo-,(6R,7R)-
- (6r,7r)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic
- DTXSID30471320
- C74904
-
- MDL: MFCD08063340
- Inchi: 1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1,4,6H,2,8H2,(H,11,12)/t4-,6-/m1/s1
- InChI Key: RJFPBECTFIUTHB-INEUFUBQSA-N
- SMILES: S1CC=C(C(=O)O)N2C([C@H]([C@@H]12)N)=O
Computed Properties
- Exact Mass: 200.02600
- Monoisotopic Mass: 200.02556330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109
- XLogP3: -3.1
Experimental Properties
- Density: 1.699
- Melting Point: 227-232°C
- Boiling Point: 536.902°C at 760 mmHg
- Flash Point: 278.508°C
- Refractive Index: 1.735
- PSA: 108.93000
- LogP: -0.16450
7-Amino-3-cephem-4-carboxylic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
7-Amino-3-cephem-4-carboxylic Acid Customs Data
- HS CODE:2941905990
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Amino-3-cephem-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ON188-50mg |
7-Amino-3-cephem-4-carboxylic Acid |
36923-17-8 | 97% | 50mg |
138CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ON188-1g |
7-Amino-3-cephem-4-carboxylic Acid |
36923-17-8 | 97% | 1g |
111.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ON188-250mg |
7-Amino-3-cephem-4-carboxylic Acid |
36923-17-8 | 97% | 250mg |
414CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ON188-5g |
7-Amino-3-cephem-4-carboxylic Acid |
36923-17-8 | 97% | 5g |
367.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A888483-25g |
7-Amino-3-Cephem-4-Carboxylic Acid |
36923-17-8 | 97% | 25g |
¥1,022.00 | 2022-10-10 | |
| Fluorochem | 229158-1g |
6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36923-17-8 | 95% | 1g |
£82.00 | 2022-02-28 | |
| Fluorochem | 229158-5g |
6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36923-17-8 | 95% | 5g |
£245.00 | 2022-02-28 | |
| Fluorochem | 229158-10g |
6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36923-17-8 | 95% | 10g |
£407.00 | 2022-02-28 | |
| Chemenu | CM252535-1g |
7-Amino-3-Cephem-4-Carboxylic Acid |
36923-17-8 | 97% | 1g |
$102 | 2021-08-04 | |
| Chemenu | CM252535-5g |
7-Amino-3-Cephem-4-Carboxylic Acid |
36923-17-8 | 97% | 5g |
$281 | 2021-08-04 |
7-Amino-3-cephem-4-carboxylic Acid Suppliers
7-Amino-3-cephem-4-carboxylic Acid Related Literature
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1. Carbon–hydrogen and carbon–carbon coupling patterns in the cephalosporin seriesJaros?aw Ja?wiński,Jacek Pankowski,Jerzy Winiarski J. Chem. Soc. Perkin Trans. 2 1996 365
Additional information on 7-Amino-3-cephem-4-carboxylic Acid
Introduction to 7-Amino-3-cephem-4-carboxylic Acid (CAS No. 36923-17-8)
7-Amino-3-cephem-4-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 36923-17-8, is a significant intermediate in the field of pharmaceutical chemistry. This compound belongs to the cephem class of antibiotics, which are structurally related to cephalosporins but exhibit distinct pharmacological properties. The presence of both amino and carboxylic acid functional groups makes it a versatile precursor for synthesizing various bioactive molecules, particularly in the development of novel antibiotics and anti-inflammatory agents.
The structure of 7-Amino-3-cephem-4-carboxylic Acid features a β-lactam ring, which is the core scaffold of many β-lactam antibiotics. The substitution pattern at the 3-position and 4-position of the cephem ring plays a crucial role in determining its biological activity. This compound has garnered attention due to its potential in modifying the spectrum of activity against resistant bacterial strains. Recent studies have highlighted its role as a key intermediate in the synthesis of next-generation cephalosporins with enhanced efficacy and reduced side effects.
In the realm of medicinal chemistry, 7-Amino-3-cephem-4-carboxylic Acid serves as a building block for designing derivatives with improved pharmacokinetic profiles. The amino group at the 7-position allows for further functionalization, enabling chemists to introduce various substituents that can modulate binding affinity to bacterial enzymes such as penicillin-binding proteins (PBPs). This flexibility has been exploited in the development of novel antibiotics targeting multidrug-resistant pathogens, where traditional cephalosporins may fail.
Recent advancements in computational chemistry have facilitated the rational design of 7-Amino-3-cephem-4-carboxylic Acid derivatives by predicting their binding interactions with target enzymes. Molecular modeling studies have revealed that subtle modifications at the 3-position and 4-position can significantly alter the potency and selectivity of these compounds. For instance, introducing fluorine atoms or other halogenated groups has been shown to enhance stability against bacterial degradation while maintaining broad-spectrum activity.
The synthesis of 7-Amino-3-cephem-4-carboxylic Acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps include cyclization reactions to form the β-lactam ring, followed by functional group manipulations to introduce the necessary substituents. Advances in green chemistry have also led to more sustainable synthetic routes, minimizing waste and reducing reliance on hazardous reagents. These environmentally conscious approaches align with global efforts to promote sustainable pharmaceutical manufacturing.
Biological evaluation of 7-Amino-3-cephem-4-carboxylic Acid derivatives has demonstrated promising results in both in vitro and in vivo models. Several analogs have exhibited potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to first-line antibiotics. Additionally, preclinical studies have indicated favorable pharmacokinetic properties, such as improved oral bioavailability and prolonged half-life. These findings underscore the therapeutic potential of this compound class in addressing emerging infectious diseases.
The development of novel antibiotics is critically important given the rise of antibiotic resistance worldwide. 7-Amino-3-cephem-4-carboxylic Acid provides a valuable scaffold for creating new agents that can overcome existing resistance mechanisms. By leveraging structural diversity and computational screening, researchers are identifying promising candidates for further clinical investigation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate this process and bring new treatments to patients in need.
Future directions in the study of 7-Amino-3-cephem-4-carboxylic Acid include exploring its role in combination therapies with other classes of antibiotics or antiviral agents. Such combinations can help prevent resistance development by targeting multiple pathways simultaneously. Furthermore, investigating its potential applications beyond antibiotic treatment, such as anti-inflammatory or immunomodulatory effects, may uncover additional therapeutic uses. The versatility of this compound makes it a cornerstone in modern drug discovery efforts.
In conclusion, 7-Amino-3-cephem-4-carboxylic Acid (CAS No. 36923-17-8) is a pivotal intermediate with far-reaching implications in pharmaceutical research and development. Its unique structural features and synthetic accessibility make it an indispensable tool for designing next-generation antibiotics capable of combating resistant bacterial infections. As scientific understanding continues to evolve, this compound will undoubtedly play a central role in addressing global health challenges related to antimicrobial resistance.
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